2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-10(2)12(8-9)6-7-13-15-14-11(3)16-13/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZSMIOTPBZPY-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC2=NN=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C2=NN=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole (CAS: 477856-53-4) is a compound that belongs to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.
- Molecular Formula : C13H14N2O
- Molecular Weight : 214.27 g/mol
- Purity : >90%
Anticancer Activity
Recent studies indicate that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of critical proteins involved in cell proliferation and survival such as Bcl-2 and other anti-apoptotic factors .
Antimicrobial Activity
The antimicrobial activity of oxadiazoles has been well-documented. For example, derivatives have demonstrated effectiveness against a range of bacteria and fungi. The specific compound may exhibit similar properties due to its structural characteristics that facilitate interaction with microbial targets .
Anti-inflammatory and Analgesic Effects
Research has indicated that oxadiazole derivatives can possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This suggests potential applications in treating conditions characterized by inflammation and pain .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play roles in cancer progression and inflammation .
- Receptor Modulation : The compound could interact with specific receptors involved in cell signaling pathways that regulate apoptosis and cellular proliferation.
- Antioxidant Activity : Some studies suggest that oxadiazoles possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. A notable study reported the synthesis of various oxadiazole derivatives, which were evaluated for their activity against the dengue virus. The structure-activity relationship (SAR) indicated that modifications to the oxadiazole core could enhance antiviral efficacy. For instance, compounds derived from similar frameworks exhibited submicromolar activity against all four serotypes of the dengue virus .
Case Study: Dengue Virus Inhibition
A series of non-nucleoside inhibitors were developed based on oxadiazole scaffolds, showing promising results in inhibiting the dengue viral polymerase. The most potent compounds demonstrated IC50 values in the low micromolar range when tested against infected cell models .
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure | 0.5 | Dengue Virus Polymerase |
| Compound B | Structure | 0.8 | Dengue Virus Polymerase |
Anticancer Applications
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazoles can induce apoptosis in cancer cells and inhibit various cancer-related pathways. For example, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against multiple cancer cell lines, showing significant cytotoxic effects.
Case Study: Anticancer Activity
In a study evaluating a range of oxadiazole derivatives for anticancer activity, several compounds exhibited high selectivity and potency against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The most effective compounds were identified to have IC50 values lower than standard chemotherapeutics like cisplatin .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF7 | 1.2 | Apoptosis Induction |
| Compound D | HCT116 | 0.9 | EGFR Inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Wittig or Horner-Wadsworth-Emmons reactions, using precursors like 2,5-dimethylbenzaldehyde and 5-methyl-1,3,4-oxadiazole derivatives. Key steps include coupling the ethenyl group to the oxadiazole core under inert atmospheres (e.g., nitrogen) with catalysts like triphenylphosphine. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect stereoselectivity and yield .
- Optimization : Elevated temperatures may enhance coupling efficiency but risk decomposition; solvent selection balances reactivity and stability .
Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are most reliable?
- Techniques :
- X-ray crystallography : Resolves E/Z isomerism and confirms the ethenyl linkage geometry (e.g., C=C bond length ~1.34 Å) .
- NMR : H NMR distinguishes methyl groups (δ 2.3–2.5 ppm for aromatic CH) and ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz for trans-configuration) .
- IR : C=N and C-O-C stretches (~1610 cm and ~1250 cm) validate the oxadiazole core .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial screening : Derivatives with 2,5-dimethylphenyl groups show moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) but limited efficacy against Gram-negative strains. Activity correlates with electron-withdrawing substituents enhancing membrane penetration .
- Antioxidant assays : DPPH radical scavenging (IC ~50–100 µM) suggests moderate activity, likely due to the oxadiazole ring’s electron-deficient nature .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring impact structure-activity relationships (SAR) in antimicrobial applications?
- SAR Insights :
- Electron-donating groups (e.g., -OCH) reduce antibacterial potency by destabilizing interactions with bacterial enzymes.
- Halogen substituents (e.g., -Br, -F) enhance lipophilicity and biofilm penetration, improving activity against resistant strains .
- Ortho-substituents (e.g., 2,5-dimethyl) sterically hinder target binding, reducing efficacy compared to para-substituted analogs .
Q. What mechanistic insights explain the compound’s reactivity in electrophilic addition reactions?
- Mechanism : The ethenyl group undergoes regioselective hydroarylation with triflic acid (CFSOH), forming E/Z-vinyl triflates. DFT calculations reveal a carbocation intermediate stabilized by resonance with the oxadiazole ring, directing electrophilic attack to the β-position .
- Applications : This reactivity enables functionalization for prodrug design or fluorescent labeling .
Q. How can contradictory data on antimicrobial potency across studies be resolved?
- Analysis Framework :
Strain variability : Test against standardized clinical isolates (e.g., ATCC strains) to minimize discrepancies .
Assay conditions : Control pH (7.4 vs. 5.5) and solvent (DMSO concentration ≤1%) to avoid false negatives .
Synergistic effects : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Simulates interactions with bacterial DNA gyrase (PDB ID: 1KZN), highlighting hydrogen bonding with Ser84 and hydrophobic contacts with the 2,5-dimethylphenyl group .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns, identifying critical residues for mutagenesis studies .
Q. How does the compound’s stability under physiological conditions affect its pharmacokinetic profile?
- Stability assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
